N-(4-acetylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
This compound is a 1,2,4-triazin-3-yl thioacetamide derivative featuring a 4-methylbenzyl substituent at position 6 and a 4-acetylphenyl acetamide group. The 1,2,4-triazinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in antimicrobial, anticancer, and antioxidant applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-3-5-15(6-4-13)11-18-20(28)23-21(25-24-18)29-12-19(27)22-17-9-7-16(8-10-17)14(2)26/h3-10H,11-12H2,1-2H3,(H,22,27)(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRMSSFFOSJLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological evaluations.
Synthesis and Structure
The compound can be synthesized through a multi-step process involving the reaction of 4-acetylphenol with thioacetamide derivatives. The structure consists of a triazine core that is known for its diverse biological activities, combined with an acetamide moiety that can influence its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study indicated that modifications in the triazine structure could enhance antibacterial and antifungal activities. For instance, compounds with increased lipophilicity showed higher antibacterial efficacy against various strains such as Escherichia coli and Staphylococcus aureus .
Cytotoxicity and Anticancer Potential
The compound's cytotoxic effects have been evaluated against several cancer cell lines. In particular, studies have shown that certain derivatives can inhibit cell proliferation effectively. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the range of 10–30 µM for some derivatives tested against human cancer cell lines . This suggests a promising anticancer activity which warrants further investigation.
The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for cellular proliferation. For instance, some studies suggest that compounds with similar structures may act as protein kinase inhibitors, thereby disrupting critical signaling pathways in cancer cells . Additionally, the presence of the triazine ring may contribute to its interaction with DNA or RNA synthesis pathways.
Case Studies
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following compounds share the 1,2,4-triazin-3-yl thioacetamide backbone but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations :
- Lipophilicity : The target compound’s acetylphenyl group confers higher lipophilicity compared to the methoxyphenyl (441.50 g/mol) and dioxolane (320.33 g/mol) derivatives, which may enhance blood-brain barrier penetration .
- Solubility : The ethoxybenzyl and dioxolane substituents improve aqueous solubility, critical for oral bioavailability .
- Hybrid Systems: Pyrimidinone-thiazole hybrids (e.g., compound in ) exhibit broader pharmacological profiles due to dual heterocyclic motifs.
Gaps and Opportunities :
- The target compound lacks direct biological data but shares structural motifs with active analogs.
- Phosphonic acid derivatives (e.g., 81f) highlight the importance of electron-withdrawing groups for antioxidant efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
